molecular formula C11H19NO5 B2923013 (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid CAS No. 1932459-38-5

(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid

Cat. No.: B2923013
CAS No.: 1932459-38-5
M. Wt: 245.27 g/mol
InChI Key: DBSNKSRKAWXFCQ-UHFFFAOYSA-N
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Description

(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxolane ring and the presence of a tert-butyl carbamate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Purification: The compound is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: Shares the tert-butyl group but differs in its overall structure and reactivity.

    3-(Trifluoromethyl)benzylamine: Contains a benzylamine group with a trifluoromethyl substituent, offering different chemical properties.

Uniqueness

This detailed overview provides a comprehensive understanding of (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1932459-38-5

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

DBSNKSRKAWXFCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCOC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCOC1C(=O)O

solubility

not available

Origin of Product

United States

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